molecular formula C19H20FN5O4 B1248419 Zabofloxacin

Zabofloxacin

Cat. No.: B1248419
M. Wt: 401.4 g/mol
InChI Key: ZNPOCLHDJCAZAH-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zabofloxacin involves the formation of a naphthyridine core structure with a fluoro and cyclopropyl group at specific positions. The key intermediate, 8-methoxyimino-2,6-diaza-spiro[3,4]octane-2-carboxylic acid t-butyl ester succinate, is synthesized through a series of reactions involving cyclization and substitution .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of the key intermediates followed by purification and crystallization processes to obtain the final product. The reaction conditions are optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Zabofloxacin undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield halogenated derivatives .

Scientific Research Applications

Zabofloxacin has a wide range of scientific research applications, including:

Mechanism of Action

Zabofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting cell division and leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness of Zabofloxacin: this compound is unique due to its potent activity against multidrug-resistant Gram-positive bacteria and its efficacy against quinolone-resistant Neisseria gonorrhoeae. Its chemical structure, which includes a naphthyridine core with specific substitutions, contributes to its broad-spectrum antibacterial activity and favorable pharmacokinetic properties .

Properties

Molecular Formula

C19H20FN5O4

Molecular Weight

401.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H20FN5O4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28)/b23-14+

InChI Key

ZNPOCLHDJCAZAH-OEAKJJBVSA-N

Isomeric SMILES

CO/N=C/1\CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F

Canonical SMILES

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F

Synonyms

DW-224a
zabofloxacin

Origin of Product

United States

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